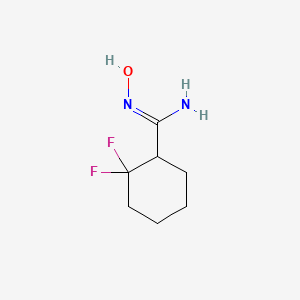

2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide

Description

2,2-Difluoro-N'-hydroxycyclohexane-1-carboximidamide is a fluorinated carboximidamide derivative characterized by a cyclohexane backbone substituted with two fluorine atoms at the 2-position and a hydroxylamine functional group (N'-hydroxy) attached to the carboximidamide moiety. Key properties include:

Properties

IUPAC Name |

2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O/c8-7(9)4-2-1-3-5(7)6(10)11-12/h5,12H,1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFLGDGCIMNGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=NO)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C(C1)/C(=N/O)/N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide typically involves the reaction of cyclohexanone with difluoromethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N'-Hydroxy-2-methylbenzene-1-carboximidamide Hydrochloride

- Molecular Formula : C₈H₁₀ClN₂O (hydrochloride salt).

- Structural Differences :

- Aromatic benzene ring replaces the cyclohexane backbone.

- Methyl group at the 2-position instead of fluorine atoms.

- Hydrochloride salt form enhances aqueous solubility.

2,2-Difluoro-N,N-dimethylacetamide

- Molecular Formula: C₄H₇F₂NO.

- Structural Differences :

- Acetamide core with dimethylamine substituents instead of a hydroxyimidamide group.

- Shorter carbon chain lacking the cyclohexane ring.

- Functional Implications :

Non-Fluorinated Cyclohexane-1-carboximidamide Analogs

Hypothetical analogs lacking fluorine substituents would exhibit:

- Lower Electronegativity : Reduced metabolic stability and altered pharmacokinetics.

Table 1: Key Properties of Selected Compounds

Biological Activity

2,2-Difluoro-N'-hydroxycyclohexane-1-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F2N2O. The presence of difluoromethyl and hydroxy groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C7H10F2N2O |

| Molecular Weight | 178.17 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not extensively studied |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that the compound may inhibit certain enzymes critical for cancer cell metabolism, similar to other fluorinated analogs that target glycolytic pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics in glioblastoma cell lines.

- Enzyme Inhibition : It has been reported to inhibit hexokinase activity, a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells .

In Vivo Studies

Limited in vivo studies have been conducted; however, initial results indicate promising antitumor activity. For example:

- Tumor Models : In murine models of glioblastoma, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Pharmacokinetics : Early pharmacokinetic evaluations suggest favorable absorption and distribution profiles, although further studies are needed to confirm these findings.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other fluorinated compounds known for their therapeutic potential:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Deoxy-D-glucose (2-DG) | 25 | Glycolysis inhibition |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | 15 | Hexokinase inhibition |

| This compound | TBD | Potential hexokinase inhibition |

Case Studies

Several case studies have highlighted the potential of fluorinated compounds in cancer therapy:

- Case Study A : A study involving the administration of fluorinated glucose analogs showed enhanced cytotoxicity against glioblastoma cells due to their ability to disrupt glycolytic metabolism.

- Case Study B : Research on similar compounds demonstrated successful outcomes in reducing tumor growth in xenograft models when combined with traditional chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.